Whiskey lactone - d6
CAS No.: 1394230-49-9
Cat. No.: VC0148648
Molecular Formula: C9H10D6O2
Molecular Weight: 162.26
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394230-49-9 |
|---|---|
| Molecular Formula | C9H10D6O2 |
| Molecular Weight | 162.26 |
Introduction
Chemical Properties and Structure
Whiskey Lactone - d6 has the molecular formula C9H10D6O2, representing the replacement of six hydrogen atoms with deuterium in the original whiskey lactone structure (C9H16O2) . This strategic deuteration enhances the compound's utility in analytical applications while maintaining the basic chemical structure and functional properties of whiskey lactone.
The compound can be identified by its specific CAS number 1394230-49-9, distinguishing it from the non-deuterated whiskey lactone (CAS: 39212-23-2) . The molecular weight increases slightly from the parent compound due to the substitution of deuterium atoms, which are heavier than hydrogen.
Table 1: Chemical Identification Parameters of Whiskey Lactone - d6
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1394230-49-9 | |
| Molecular Formula | C9H10D6O2 | |
| Related CAS (non-deuterated) | 39212-23-2 | |
| Purity | ≥95% | |
| Physical State | Colorless liquid (like parent compound) |
The structural characteristics of Whiskey Lactone - d6 maintain the lactone ring system of the parent compound. The non-deuterated whiskey lactone exists in both cis and trans isomeric forms, which differ in their stereochemistry and sensory properties . These stereochemical features are preserved in the deuterated analog, though the specific deuteration pattern must be considered when examining stereochemical properties.
Synthesis Methods
The synthesis of Whiskey Lactone - d6 likely builds upon established methods for producing the non-deuterated compound, with additional steps to incorporate deuterium atoms at specific positions. While the search results don't specifically detail the synthesis of the deuterated version, the principles likely follow adaptations of known whiskey lactone synthesis pathways with deuterated reagents.
For the non-deuterated whiskey lactone, a patent describes an efficient synthesis process using n-valeraldehyde and crotonate as starting materials . This process involves:
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A Knoevenagel reaction to obtain ketonic acid ester
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Hydrogenation reaction under catalyst action to produce whiskey lactone
The specific synthesis pathway involves dropwise addition of an alcohol solution of n-valeraldehyde into a mixed solution of crotonate and alcohol, followed by heating, transfer to a high-pressure kettle with catalyst addition, hydrogenation at normal temperature, filtration to remove catalyst, recovery of alcohol solvent, and fine division to obtain the final product .
For the deuterated version, similar synthetic routes would likely be employed with deuterated reagents at appropriate steps, or post-synthetic deuterium exchange procedures might be utilized to achieve the desired deuteration pattern.
Applications in Research
Whiskey Lactone - d6 serves critical functions in multiple scientific domains, particularly those requiring precise analytical methods and internal standardization .
Analytical Chemistry Applications
As a deuterated compound, Whiskey Lactone - d6 functions as an invaluable internal standard in mass spectrometry-based analyses. The deuterium labeling creates a mass shift that allows for distinguishing between the analyte (non-deuterated whiskey lactone) and the internal standard in complex mixtures. This enables accurate quantification in various analytical scenarios .
Flavor Chemistry Research
In flavor chemistry, Whiskey Lactone - d6 facilitates precise quantification of whiskey lactone levels in alcoholic beverages, tracking of formation and transformation during aging processes, elucidation of flavor development mechanisms in spirits, and calibration of analytical instruments for flavor compound detection .
The detection of whiskey lactone in various matrices can be accomplished through quantitative gas chromatography–mass spectrometry (GC-MS) methods, with detection limits reaching approximately 1,000 μg/L in biological samples such as blood . The deuterated standard enhances the accuracy of such measurements.
Metabolic and Aging Studies
The compound's stable isotope labeling makes it suitable for metabolic tracking studies, allowing researchers to follow the biotransformation pathways of whiskey lactone in biological systems and aging processes in alcoholic beverages. This application extends to both food science and physiological research contexts .
The organoleptic properties of whiskey lactone include notes of coconut, coumarin, woody, nutty, and roasted characteristics . The parent compound is described as having a rich lactone character with a slight maple quality . The deuterated version may exhibit subtle differences in aroma intensity due to the isotope effect, which can influence molecular vibrations relevant to olfactory perception.
Comparison with Non-deuterated Whiskey Lactone
Understanding the relationship between Whiskey Lactone - d6 and its non-deuterated counterpart provides insight into both compounds' applications and properties.
Table 3: Comparison of Deuterated and Non-deuterated Whiskey Lactone
The non-deuterated whiskey lactone exists in different stereoisomeric forms, including trans-(+)-(4S,5R) and cis-(+)-(4R,5R) configurations, which can be obtained through microbial resolution methods . These stereochemical variations influence the sensory properties and are likely preserved in the deuterated versions, though the deuterium substitution may slightly alter the steric and electronic properties of these isomers.
Microbial Approaches in Isomer Separation
Research has demonstrated the possibility of using microbial kinetic resolution to obtain enantiomerically pure whisky lactones. Filamentous fungi have shown the biocatalytic ability to hydrolyze the internal ester bond in whisky lactones . This approach offers a novel method for obtaining specific isomers that might be applicable to deuterated versions as well.
The biotransformation process using solid-state fermentation can yield two enantiomerically-enriched isomers of whisky lactones: trans-(+)-(4S,5R) and cis-(+)-(4R,5R) . This selectivity is particularly valuable for research requiring stereochemically pure compounds.
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